Cas no 3070-15-3 (Fensulfothion Sulfide)

Fensulfothion Sulfide 化学的及び物理的性質
名前と識別子
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- Phosphorothioic acid,O,O-diethyl O-[4-(methylthio)phenyl] ester
- Fensulfothion Sulfide
- Fensulfothion-sulfide
- O,O-Diethyl O-[4-(methylsulfanyl)phenyl] phosphorothioate
- [di(2-acetoxyethyl)amino]benzene
- 2,2'-(Phenylimino)bis(ethanol) diacetate
- 2,2'-(Phenylimino)bisethyl diacetate
- 2,2'-(Phenylimino)diethanol diacetate (ester)
- 2,2'-Phenyliminodiethanol diacetat
- bis(2-acetoxyethyl)aniline
- BRN 2868361
- N,N-Bis(2-acetoxyethyl)aniline
- N,N-Bis(2-acetyloxyethyl)aminobenzene
- N,N-bis(acetoxyethyl)phenylamine
- N,N-Diacetoxyethylaniline
- N-Phenyldiethanolamine diacetate
- O,O'-Diacetyl-N-phenyldiethanolamine
- O,O-Diethyl O-(p-methylthio)phenyl phosphorothioate
- O,O-Diethyl O-4-(methylthio)phenyl phosphorothioate
- diethoxy-(4-methylsulfanylphenoxy)-sulfanylidene-lambda5-phosphane
- Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester
- O,O-Diethyl O-[p-(Methylthio)phenyl] Phosphorothioate
- O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE
- O,O-Diethyl O-(4-(methylthio)phenyl) thiophosphate
- 3070-15-3
- DTXSID7062827
- EINECS 221-340-8
- Phenol, p-(methylthio)-, O-ester with O,O-diethyl phosphorothioate
- A3SY76T4FS
- SCHEMBL10937105
- Phosphorothioic acid, O,O-diethyl O-(p-methylthio)phenyl ester
- Phosphorothioic acid, O,O-diethyl O-(4-(methylthio)phenyl) ester
- BRN 1983916
- o,o-Diethyl O-[4-(methylthio)phenyl]thiophosphate
- Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester; Phosphorothioic acid, O,O-diethyl O-[p-(methylthio)phenyl] ester (6CI,7CI,8CI); Phenol, p-(methylthio)-, O-ester with O,O-diethyl phosphorothioate (8CI); Fensulfothion sulfide; O,O-Diethyl O-[p-(methylthio)phenyl] phosphorothioate
- Phosphorothioic acid, O,O-diethyl O-[p-(methylthio)phenyl] ester
- NS00028955
- AI3-25551
- NYAZLCBHRWRNRY-UHFFFAOYSA-N
- DTXCID6038243
-
- インチ: InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3
- InChIKey: NYAZLCBHRWRNRY-UHFFFAOYSA-N
- SMILES: CCOP(OC1C=CC(SC)=CC=1)(=S)OCC
計算された属性
- 精确分子量: 292.03581
- 同位素质量: 292.036
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 85.1A^2
じっけんとくせい
- 密度みつど: 1.1900
- Boiling Point: 351.7°Cat760mmHg
- フラッシュポイント: 166.5°C
- Refractive Index: 1.557
- PSA: 27.69
Fensulfothion Sulfide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F265540-100mg |
Fensulfothion Sulfide |
3070-15-3 | 100mg |
$ 201.00 | 2023-09-07 | ||
TRC | F265540-1g |
Fensulfothion Sulfide |
3070-15-3 | 1g |
$ 1598.00 | 2023-09-07 |
Fensulfothion Sulfide 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Fensulfothion Sulfideに関する追加情報
Recent Advances in the Study of Fensulfothion Sulfide (CAS 3070-15-3): Implications for Chemical and Biomedical Applications
The organophosphorus compound Fensulfothion Sulfide (CAS 3070-15-3) has recently garnered significant attention in chemical and biomedical research due to its unique properties and potential applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical characteristics, biological activities, and emerging applications in medicine and agriculture.
Recent structural analyses using X-ray crystallography and NMR spectroscopy have provided new insights into the molecular configuration of Fensulfothion Sulfide. Studies published in the Journal of Agricultural and Food Chemistry (2023) reveal that the sulfide derivative exhibits greater stability than its oxon counterpart, with a half-life extending up to 60 days in certain environmental conditions. This enhanced stability profile has sparked interest in its potential as a more persistent agricultural chemical, though concerns remain regarding environmental accumulation.
In the biomedical domain, researchers at the National Institute of Health Sciences have identified novel interactions between Fensulfothion Sulfide and human acetylcholinesterase (AChE). While traditionally considered primarily as an insecticide metabolite, these findings suggest potential neurological effects that warrant further investigation. The compound's ability to modulate AChE activity at concentrations as low as 10 nM positions it as an interesting candidate for neurodegenerative disease research.
Advanced analytical techniques, including LC-MS/MS and GC-ECD, have been employed to study the metabolic pathways of Fensulfothion Sulfide in mammalian systems. A 2024 study in Chemical Research in Toxicology demonstrated that the compound undergoes rapid hepatic conversion to multiple metabolites, some of which exhibit distinct biological activities. These findings have important implications for understanding potential human exposure risks and developing detection methods for environmental monitoring.
From an applications perspective, recent patent filings (WO2023124567) describe novel formulations containing Fensulfothion Sulfide for controlled-release agricultural applications. These formulations aim to reduce environmental impact while maintaining pesticidal efficacy. Concurrently, research groups in Europe are exploring the compound's potential as a chemical probe for studying sulfur-containing compound metabolism in biological systems.
Ongoing research directions include structure-activity relationship studies to modify the Fensulfothion Sulfide scaffold for reduced toxicity while maintaining biological activity. Computational chemistry approaches, particularly molecular docking simulations, are being increasingly employed to predict interactions with various biological targets. These efforts may lead to the development of novel derivatives with improved safety profiles for potential pharmaceutical applications.
In conclusion, while Fensulfothion Sulfide (3070-15-3) remains primarily studied as an agricultural chemical metabolite, recent research has uncovered new dimensions to its biological interactions and potential applications. The compound's unique chemical properties continue to make it a valuable subject for interdisciplinary research spanning chemistry, toxicology, and biomedical sciences. Future studies should focus on elucidating its precise mechanisms of action and exploring its potential as a scaffold for novel bioactive compounds.
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